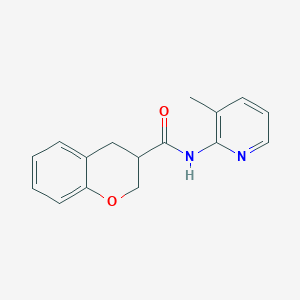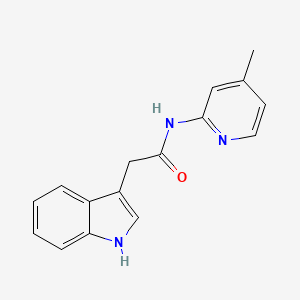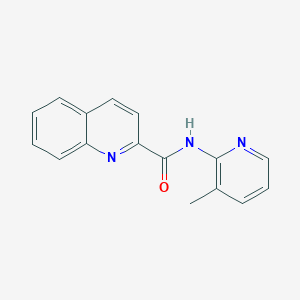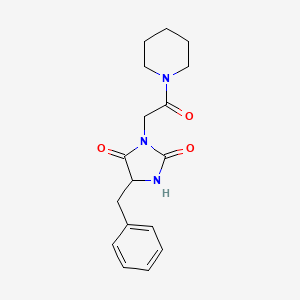
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in a screen of compounds that could enhance the production of nerve growth factor (NGF), which is important for the survival and function of nerve cells.
Wirkmechanismus
The exact mechanism of action of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is thought to work through multiple pathways. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase the expression of genes involved in the production of NGF and to activate the protein AMPK, which is important for cellular energy metabolism. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including enhancing the production of NGF, reducing the accumulation of amyloid beta, reducing oxidative stress and inflammation, and improving cognitive function in preclinical models of Alzheimer's disease. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to increase lifespan in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is that it has shown promising results in preclinical models of Alzheimer's disease and has a favorable safety profile. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its efficacy in humans.
Zukünftige Richtungen
Future research on N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide could include clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Other potential future directions could include investigating the use of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide in other neurodegenerative diseases, as well as further elucidating its mechanism of action and identifying potential biomarkers for its effects.
Synthesemethoden
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylpyridine-2-carboxylic acid with 3,4-dihydro-2H-chromen-3-carboxylic acid, followed by a series of chemical modifications. The final compound is obtained as a white to off-white powder.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing the accumulation of amyloid beta, a protein that is thought to play a key role in the development of Alzheimer's disease. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to enhance the production of NGF.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-4-8-17-15(11)18-16(19)13-9-12-6-2-3-7-14(12)20-10-13/h2-8,13H,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDOYKZZDQAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)